molecular formula C9H14N2O B8463570 Isopropyl-(6-methoxy-pyridin-3-yl)-amine

Isopropyl-(6-methoxy-pyridin-3-yl)-amine

Cat. No.: B8463570
M. Wt: 166.22 g/mol
InChI Key: SXUIRUIDLQOWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-(6-methoxy-pyridin-3-yl)-amine is a secondary amine featuring an isopropyl group attached to the 3-position of a pyridine ring substituted with a methoxy group at the 6-position. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. For instance, copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, as seen in ) or nucleophilic aromatic substitution () are common methods for introducing amine functionalities to heteroaromatic systems .

The compound’s molecular weight is estimated to be ~166.22 g/mol (C₉H₁₄N₂O), though experimental confirmation is required. Spectral characterization (e.g., $^1$H NMR) would show distinct signals for the methoxy group (~δ 3.8–4.0 ppm) and isopropyl protons (~δ 1.2–1.4 ppm for CH₃ and δ 3.5–4.0 ppm for NCH) .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-methoxy-N-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)11-8-4-5-9(12-3)10-6-8/h4-7,11H,1-3H3

InChI Key

SXUIRUIDLQOWDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Pyridinamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Isopropyl-(6-methoxy-pyridin-3-yl)-amine 6-OCH₃, 3-NH-iPr ~166.22 (calculated) Potential biological intermediate Inferred
Isopropyl-(5-nitro-pyridin-2-yl)-amine 5-NO₂, 2-NH-iPr 197.19 (CAS: 26820-53-1) Reactive intermediate (nitro group)
6-Methoxy-5-methylpyridin-3-amine 6-OCH₃, 5-CH₃ 138.17 Research applications in organic synthesis
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine 6-Br, 3-CH₂-NH-iPr 259.14 Halogenated derivative for cross-coupling

Pharmacological and Industrial Relevance

  • Biological Activity: highlights a structurally related compound, N-ethyl-2-(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino-N-pyridin-3-ylmethyl-acetamide (EMPA), which acts as a selective orexin receptor antagonist. This suggests that this compound derivatives could exhibit neuropharmacological activity .
  • Synthetic Utility : The methoxy-pyridinamine scaffold is prevalent in agrochemicals and pharmaceuticals. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () demonstrates the use of pyridinamine intermediates in heterocyclic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.